Benzyl[(5-fluoro-2-thienyl)methyl]amine
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Overview
Description
Benzyl[(5-fluoro-2-thienyl)methyl]amine is an organic compound that features a benzyl group attached to a [(5-fluoro-2-thienyl)methyl]amine moiety. This compound is of interest due to its unique structural properties, which combine a benzyl group with a fluorinated thiophene ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(5-fluoro-2-thienyl)methyl]amine typically involves the following steps:
Formation of the [(5-fluoro-2-thienyl)methyl]amine: This can be achieved through the reaction of 5-fluoro-2-thiophenecarboxaldehyde with an amine source under reductive amination conditions.
Benzylation: The resulting [(5-fluoro-2-thienyl)methyl]amine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, due to the electron-withdrawing effect of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Benzyl[(5-fluoro-2-thienyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Benzyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Benzylamine: Lacks the fluorinated thiophene ring, making it less versatile in certain applications.
[(5-fluoro-2-thienyl)methyl]amine: Does not have the benzyl group, which may reduce its efficacy in some biological contexts.
Thiophene derivatives: Compounds like 2-thiophenemethylamine share structural similarities but lack the fluorine atom, affecting their reactivity and biological activity.
Properties
Molecular Formula |
C12H13ClFNS |
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Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FNS.ClH/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H |
InChI Key |
FLLDIMOVPMXPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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